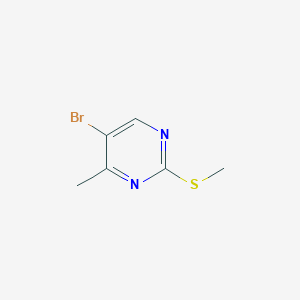

5-Bromo-4-methyl-2-(methylthio)pyrimidine

Description

BenchChem offers high-quality 5-Bromo-4-methyl-2-(methylthio)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-(methylthio)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDRTOTWPGVKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-4-methyl-2-(methylthio)pyrimidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS No. 1294446-69-7) is a trifunctional heterocyclic compound featuring a pyrimidine core.[1] This structure is strategically decorated with three distinct functional groups: a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position. This arrangement provides multiple reaction sites, positioning the molecule as a versatile building block for the synthesis of more complex chemical entities in medicinal chemistry and materials science.[2]

The pyrimidine scaffold is a cornerstone in drug discovery, found in numerous FDA-approved drugs and biologically active compounds.[3][4] The substituents on this particular molecule offer a powerful toolkit for synthetic chemists: the bromo group serves as a handle for cross-coupling reactions, the methylthio group can be modified to modulate electronic properties or act as a leaving group, and the methyl group provides a point of steric and electronic differentiation.

This guide provides a comprehensive overview of the known properties, anticipated reactivity, and potential applications of 5-Bromo-4-methyl-2-(methylthio)pyrimidine. Due to the limited specific experimental data in publicly accessible literature for this exact compound, this document synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and predictive technical profile.

Physicochemical and Spectroscopic Profile

The core physicochemical properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine are summarized below.

Table 1: Core Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine

| Property | Value | Source |

| CAS Number | 1294446-69-7 | [1] |

| Molecular Formula | C₆H₇BrN₂S | [1] |

| Molecular Weight | 219.10 g/mol | [1][5] |

| MDL Number | MFCD29760803 | [1] |

Table 2: Comparison of Physical Properties with Related Pyrimidine Analogs

| Compound | Structure | Melting Point (°C) |

| 5-Bromo-2-(methylthio)pyrimidine | 63-68 | |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 158-162 (dec.) |

The presence of the 4-methyl group in the target compound, compared to a hydrogen in 5-Bromo-2-(methylthio)pyrimidine, would be expected to slightly increase the melting point due to increased molecular weight and potentially more efficient crystal packing.

Spectroscopic Characterization (Predicted)

While specific spectra are not published, the expected NMR signatures can be predicted based on the structure:

-

¹H NMR: The spectrum would be expected to show three distinct signals:

-

A singlet for the C6-H proton on the pyrimidine ring, likely in the aromatic region (~8.5-8.8 ppm).

-

A singlet for the methyl group protons at C4, likely around 2.4-2.6 ppm.

-

A singlet for the methylthio group protons at C2, likely around 2.5-2.7 ppm.

-

-

¹³C NMR: The spectrum would show six signals corresponding to the six carbon atoms in the molecule, including the carbons of the pyrimidine ring and the two methyl groups.

Synthesis and Methodology

A definitive, published synthesis for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is not available. However, a plausible and efficient synthetic route can be designed based on established pyrimidine chemistry, particularly the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. The proposed synthesis starts from the commercially available 5-bromo-2,4-dichloropyrimidine.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Selective Nucleophilic Substitution with a Thiolate

-

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of sodium thiomethoxide or lithium thiomethoxide (1.0 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the monosubstituted product, 5-bromo-2-chloro-4-(methylthio)pyrimidine. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the intermediate.

Step 2: Iron-Catalyzed Cross-Coupling for Methylation

-

Dissolve the purified 5-bromo-2-chloro-4-(methylthio)pyrimidine (1.0 eq) and a catalytic amount of iron(III) acetylacetonate (Fe(acac)₃, ~5 mol%) in a mixture of anhydrous THF and N-Methyl-2-pyrrolidone (NMP).

-

Cool the solution to 0 °C under an inert atmosphere.

-

Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, as a solution in THF or Et₂O) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

After completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in Step 1.

-

Purify the final product by flash column chromatography or recrystallization to yield 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

The 5-Bromo Position: A Handle for Cross-Coupling

The bromine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a C-C bond, enabling the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

Caption: Suzuki-Miyaura coupling at the 5-bromo position.

Causality in Experimental Design:

-

Catalyst Choice: Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often facilitate the oxidative addition step, which can be challenging with electron-deficient pyrimidines.[6]

-

Base: An aqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the more nucleophilic boronate species.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

The 2-(Methylthio) Group: Modulation and Displacement

The methylthio group is a versatile substituent. It can be retained, or it can be oxidized to create a better leaving group, facilitating nucleophilic aromatic substitution.

Oxidation to Sulfone: The thioether can be readily oxidized to the corresponding sulfoxide and then to the sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[7]

Caption: Oxidation of the methylthio group.

The resulting methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group.[7] This activates the C2 position for SNAr reactions with a wide range of nucleophiles (amines, alcohols, thiols), allowing for further diversification of the scaffold.

Applications in Research and Drug Development

While specific applications of 5-Bromo-4-methyl-2-(methylthio)pyrimidine have not been documented, its structure makes it a highly valuable intermediate for several key areas:

-

Medicinal Chemistry: As a building block, it can be used to generate libraries of novel compounds for screening against various biological targets. The pyrimidine core is prevalent in kinase inhibitors, antivirals, and antibacterial agents.[3][8][9] The ability to functionalize both the C5 and C2/C4 positions allows for systematic Structure-Activity Relationship (SAR) studies.[8]

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and multiple points for synthetic elaboration make it an ideal fragment for FBDD campaigns.

-

Agrochemicals: Substituted pyrimidines are widely used as herbicides and fungicides. This compound could serve as a precursor for new crop protection agents.[9]

-

Materials Science: Heterocyclic compounds are used in the development of organic light-emitting diodes (OLEDs) and other functional materials. The tunable electronic properties of this scaffold could be exploited in this field.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Bromo-4-methyl-2-(methylthio)pyrimidine. However, based on data for structurally related compounds such as 5-bromo-2-(methylthio)pyrimidine and other halogenated heterocycles, the following precautions are strongly advised:[10][11][12]

-

Hazard Classification (Anticipated): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

-

PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. [Link]

-

University of Liverpool. (n.d.). Chapter 10: Pyrimidines. University of Liverpool. [Link]

-

SlideShare. (n.d.). Pyrimidine. SlideShare. [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

-

Sunway Pharm Ltd. (n.d.). 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE. Sunway Pharm Ltd. [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]

-

Amerigo Scientific. (n.d.). 5-Bromo-4-methyl-2-(methylthio)pyrimidine. Amerigo Scientific. [Link]

-

Royal Society of Chemistry. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. RSC Publishing. [Link]

-

Oxford Academic. (n.d.). In vitro replication and thermodynamic studies of methylation and oxidation modifications of 6-thioguanine. Nucleic Acids Research. [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

-

PubMed. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. National Center for Biotechnology Information. [Link]

-

LOCKSS. (n.d.). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. LOCKSS. [Link]

-

National Institutes of Health. (n.d.). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. PMC. [Link]

-

National Institutes of Health. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

Sources

- 1. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs | MDPI [mdpi.com]

- 5. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-4-methyl-2-(methylthio)pyrimidine CAS number

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS: 1294446-69-7)

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a key heterocyclic building block in modern organic synthesis. With the CAS Number 1294446-69-7, this trifunctional pyrimidine derivative offers a versatile scaffold for the development of complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. This document, intended for researchers, scientists, and drug development professionals, delves into the compound's chemical identity, physicochemical properties, synthesis, and chemical reactivity. We will explore its utility in advanced synthetic applications, such as transition-metal-catalyzed cross-coupling reactions and strategic modifications of its methylthio group. Furthermore, this guide presents detailed, field-proven experimental protocols, safety and handling procedures, and a discussion of its applications, grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine, a class of aromatic heterocycles that form the core of nucleobases and a vast array of pharmaceuticals.[1] The unique arrangement of a reactive bromine atom, a methylthio group, and a methyl group on the pyrimidine ring makes it a highly valuable and versatile intermediate for creating diverse molecular libraries.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1294446-69-7[2][3][4] |

| Molecular Formula | C₆H₇BrN₂S[2] |

| Molecular Weight | 219.10 g/mol [2] |

| IUPAC Name | 5-bromo-4-methyl-2-(methylthio)pyrimidine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

Note: Specific experimental data for this exact compound is limited in public literature. Properties are often inferred from closely related analogues like 5-Bromo-2-(methylthio)pyrimidine, which has a melting point of 63-68 °C.[5]

Synthesis and Purification

The synthesis of substituted pyrimidines often involves building the ring from acyclic precursors or, more commonly, functionalizing a pre-existing pyrimidine core. For 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a logical and efficient approach involves the nucleophilic substitution of a suitable dihalopyrimidine. This strategy provides a high degree of control and typically results in good yields.

A plausible and field-proven methodology, adapted from the synthesis of similar 2-(methylthio)pyrimidines, is the reaction of a dichloropyrimidine precursor with a sulfur nucleophile like sodium thiomethoxide or methyl mercaptan.[6][7]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available dichloropyrimidine.

Caption: Proposed synthetic workflow for 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 5-Bromo-4-chloro-2-(methylthio)pyrimidine

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 5-bromo-2,4-dichloropyrimidine (1.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (MeCN) to dissolve the starting material completely.

-

Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide (1.0 eq.) in anhydrous MeCN.

-

Causality: Using sodium thiomethoxide provides a potent sulfur nucleophile. Acetonitrile is an excellent polar aprotic solvent for this type of SNAr reaction. The reaction is performed at room temperature to favor selective substitution at the more reactive C4 position.[7]

-

-

Reaction: Slowly add the sodium thiomethoxide solution to the dichloropyrimidine solution at room temperature over 24 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purification: Purify the crude product by recrystallization from hexane to yield 5-Bromo-4-chloro-2-(methylthio)pyrimidine.[7]

Step 2: Methylation at the C4 Position

-

Catalyst Setup: In a new flask under argon, add the intermediate from Step 1 (1.0 eq.) and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%).

-

Solvent: Add a suitable anhydrous solvent like toluene or THF.

-

Reagent Addition: Add trimethylaluminium (AlMe₃, ~1.2 eq.) dropwise at 0 °C.

-

Causality: This step is a form of Negishi or Stille-type cross-coupling where an organometallic reagent (organo-aluminium) transfers a methyl group to the pyrimidine ring, displacing the chlorine atom, catalyzed by a palladium complex. An inert atmosphere is critical to protect the catalyst from oxidation.

-

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, carefully quench the reaction with a saturated solution of Rochelle's salt. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the final product by silica gel column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-4-methyl-2-(methylthio)pyrimidine lies in the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Reactions at the C5-Position: Cross-Coupling

The carbon-bromine bond at the C5 position is the primary site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, a cornerstone of modern drug discovery.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

-

Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for creating biaryl structures common in kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups, useful for extending scaffolds or as handles for click chemistry.

-

Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of various anilino-pyrimidines.

Reactions of the 2-(Methylthio) Group

The methylthio (SMe) group is not merely a spectator; it offers additional synthetic handles.

-

Oxidation: The sulfur can be easily oxidized to a sulfoxide (S=O) or a sulfone (SO₂). This transformation dramatically alters the electronic properties of the pyrimidine ring, making it more electron-deficient.

-

Nucleophilic Displacement: The resulting methylsulfonyl (SO₂Me) group is an excellent leaving group, allowing for SNAr reactions with nucleophiles like amines or alcohols to functionalize the C2 position. This provides a complementary strategy to direct C-H functionalization or Buchwald-Hartwig amination at other positions.

Applications in Research and Drug Discovery

Pyrimidine derivatives are ubiquitous in pharmaceuticals due to their ability to mimic purine bases and act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] 5-Bromo-4-methyl-2-(methylthio)pyrimidine is a valuable starting material for compounds targeting a range of diseases.

-

Oncology: As a core scaffold for kinase inhibitors. Many FDA-approved kinase inhibitors feature a 2,4-disubstituted pyrimidine core. The C5 position can be functionalized to occupy specific pockets in the kinase active site to enhance potency and selectivity.

-

Antiviral Agents: The pyrimidine core is central to many antiviral drugs. This scaffold can be elaborated into complex nucleoside and non-nucleoside analogues.[8]

-

Agrochemicals: Substituted pyrimidines are used in the development of novel herbicides and fungicides.[8][9] The specific substitution pattern of this compound allows for the creation of derivatives with potential biological activity in crop protection.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is not widely available, data from closely related compounds like 5-Bromo-2-(methylthio)pyrimidine provides essential guidance.[10]

Table 3: Hazard Information (Based on Analogue 14001-67-3)

| Hazard Type | GHS Classification & Statements |

| Acute Toxicity | H302: Harmful if swallowed (Acute Tox. 4 Oral)[10] |

| Skin Corrosion | H314: Causes severe skin burns and eye damage (Skin Corr. 1B)[10] |

| Eye Damage | H314: Causes severe skin burns and eye damage (Eye Dam. 1) |

Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably inside a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11][12]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a strategically important building block for chemical synthesis. Its well-differentiated reactive sites—the C5-bromine for cross-coupling, the C2-methylthio for oxidation and displacement, and the C4-methyl for steric and electronic influence—provide a robust platform for constructing complex molecular architectures. For researchers in drug discovery and materials science, mastering the chemistry of this intermediate opens a gateway to novel compounds with significant potential for therapeutic and commercial applications.

References

- Sunway Pharm Ltd. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE.

- Smolecule. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5.

- BLDpharm. 1294446-69-7 | 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

- FUJIFILM Wako Pure Chemical Corporation. 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine 97% | 14001-67-3.

- Chem-Impex International. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.

- Chem-Impex International. 5-Bromo-4-chloro-2-(methylthio)pyrimidine.

- ChemicalBook. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine 97% | 14001-67-3 Safety Information.

- ChemicalBook. 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | 59549-51-8 Synthesis.

- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- Sigma-Aldrich. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 97% | 50593-92-5.

- MDPI. Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1294446-69-7|5-Bromo-4-methyl-2-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 4. 1294446-69-7・5-Bromo-4-methyl-2-(methylthio)pyrimidine・5-Bromo-4-methyl-2-(methylthio)pyrimidine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 5. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE | 59549-51-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

5-Bromo-4-methyl-2-(methylthio)pyrimidine molecular weight

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural motifs are well-represented in a vast array of bioactive compounds. This document, therefore, synthesizes direct data with field-proven insights from closely related pyrimidine analogs to offer a robust and practical resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic and purification strategies, state-of-the-art analytical validation, and its strategic role as an intermediate in the synthesis of complex molecular architectures.

Core Molecular Profile and Physicochemical Properties

5-Bromo-4-methyl-2-(methylthio)pyrimidine belongs to the class of substituted pyrimidines, a foundational scaffold in numerous FDA-approved drugs.[1] The presence of a bromine atom at the 5-position and a methylthio group at the 2-position makes it a trifunctional scaffold, offering multiple reaction sites for chemical elaboration.

The molecular weight of 5-Bromo-4-methyl-2-(methylthio)pyrimidine is 219.10 g/mol .[2] Its chemical formula is C₆H₇BrN₂S.[3][4] The unique arrangement of its functional groups dictates its reactivity and potential applications. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group can be oxidized to modulate electronic properties or be displaced by nucleophiles under specific conditions.[5]

Table 1: Physicochemical Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine and Related Analogs

| Property | 5-Bromo-4-methyl-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine[6][7] | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[8] |

| CAS Number | 1294446-69-7 | 14001-67-3 | 50593-92-5 |

| Molecular Formula | C₆H₇BrN₂S | C₅H₅BrN₂S | C₆H₅BrN₂O₂S |

| Molecular Weight | 219.1 g/mol | 205.08 g/mol | 249.09 g/mol |

| Appearance | Solid (predicted) | White Crystalline Powder or Flakes | Solid |

| Melting Point | Not available | 63-68 °C | 158-162 °C (decomposes) |

| SMILES | CC1=NC(=NC=C1Br)SC[3] | CSc1ncc(Br)cn1 | CSc1ncc(Br)c(n1)C(O)=O |

Synthesis and Purification Strategy

The synthesis of substituted pyrimidines often involves the functionalization of a pre-formed pyrimidine ring. A highly plausible and efficient route to 5-Bromo-4-methyl-2-(methylthio)pyrimidine is via nucleophilic aromatic substitution (SNAr) on a corresponding dichlorinated pyrimidine precursor. This method is well-documented for analogous structures.[6][9]

Proposed Synthesis Protocol

Reaction: 5-Bromo-2-chloro-4-methylpyrimidine reacts with sodium thiomethoxide to yield 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

Rationale: The chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. Sodium thiomethoxide is a potent and readily available nucleophile that can efficiently displace the chloride.

Step-by-Step Methodology:

-

Precursor Preparation: To a stirred solution of 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF, 10 volumes), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.[9]

-

Work-up: Upon completion, cool the mixture to room temperature and quench by pouring it into ice-water (20 volumes). This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate (3 x 15 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Workflow

The crude product typically requires purification to remove unreacted starting materials and by-products. Silica gel column chromatography is the standard method for this class of compounds.[6][9]

Step-by-Step Methodology:

-

Column Preparation: Prepare a silica gel (100-200 mesh) column using a non-polar solvent system, such as hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to afford the purified 5-Bromo-4-methyl-2-(methylthio)pyrimidine as a solid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-BROMO-4-METHYL-2-(METHYLTHIO)PYRIMIDINE - CAS:1294446-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific [amerigoscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 7. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-ブロモ-2-(メチルチオ)ピリミジン-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

5-Bromo-4-methyl-2-(methylthio)pyrimidine physical properties

An In-depth Technical Guide to the Physical Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine and Its Structural Analogs

Authored by a Senior Application Scientist

This technical guide provides a detailed examination of the physical properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide adopts a comparative analytical approach, presenting the known data for the target compound alongside a comprehensive analysis of its close structural analogs. This methodology provides researchers with critical context and predictive insights essential for experimental design, synthesis, and application.

The narrative explains the causality behind experimental choices and provides self-validating protocols, empowering researchers to characterize this and similar novel compounds with scientific rigor.

Core Compound Identification and Structure

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine, a core scaffold in numerous bioactive molecules. Its structure features a bromine atom at the 5-position, a methyl group at the 4-position, and a methylthio group at the 2-position, creating a unique electronic and steric profile for molecular interactions.

Caption: Molecular structure of 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

Physicochemical Properties: A Comparative Analysis

Directly reported experimental data for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is sparse. However, by examining its structural analogs, we can infer its likely properties. The following table summarizes available data for the target compound and related molecules, providing a predictive baseline for researchers.

| Property | 5-Bromo-4-methyl-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-4-chloro-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid |

| CAS Number | 1294446-69-7[1] | 14001-67-3[2] | 63810-78-6[3] | 50593-92-5[4][5] |

| Molecular Formula | C₆H₇BrN₂S[1][6] | C₅H₅BrN₂S[2] | C₅H₄BrClN₂S[3] | C₆H₅BrN₂O₂S[4][5] |

| Molecular Weight | 219.1 g/mol [1] | 205.08 g/mol [2] | 239.52 g/mol [3] | 249.09 g/mol [4][5] |

| Appearance | Not specified | White solid[7] / Solid[2] | White to almost white powder to crystal[3] | White to light yellow to light orange crystalline powder[4] |

| Melting Point | Not specified | 63-68 °C[2] | 45-49 °C[3] | 158-162 °C (dec.) / 177 °C[8] |

| Solubility | Not specified | Not specified | Not specified | Very low aqueous solubility[4] |

| Purity | Research Grade | ≥ 97%[2] | ≥ 98% (GC)[3] | ≥ 97% |

Expertise & Experience Insight: The substitution pattern significantly influences the physical properties. The presence of a methyl group in the target compound, compared to the unsubstituted analog, would be expected to slightly increase its lipophilicity and potentially lower its melting point due to less efficient crystal packing. The chloro-substituted analog has a lower melting point, while the carboxylic acid derivative has a much higher melting point, which is typical due to its ability to form strong intermolecular hydrogen bonds.

Experimental Protocols for Physicochemical Characterization

For a novel or sparsely characterized compound like 5-Bromo-4-methyl-2-(methylthio)pyrimidine, the following protocols are standard for determining its core physical properties.

Melting Point Determination

Causality: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) suggests a highly pure compound, while a broad range often indicates the presence of impurities which disrupt the crystal lattice.

Methodology (Digital Melting Point Apparatus):

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the apparatus.

-

Ramp Rate: Set a ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp can be used for an initial estimate.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Solubility Assessment

Causality: Solubility in various solvents is critical for reaction setup, purification (recrystallization), and formulation for biological assays. The "like dissolves like" principle is a guiding factor, where nonpolar compounds dissolve in nonpolar solvents and vice-versa.

Methodology (Qualitative):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, precisely weighed amount (e.g., 1-2 mg) of the compound.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and observe.

-

Classification:

-

Soluble: The solid dissolves completely.

-

Slightly Soluble: A significant portion of the solid dissolves.

-

Insoluble: The solid does not visibly dissolve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shift, integration, and multiplicity of the peaks provide a detailed map of the hydrogen and carbon atoms within the molecule, validating its identity.

Methodology (¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Transfer the solution to an NMR tube and acquire the spectrum on a spectrometer (e.g., 400 MHz).

-

Data Interpretation:

-

Chemical Shift (δ): Correlates to the electronic environment of the protons. Expect signals for the methylthio group (~2.6 ppm), the methyl group on the ring (~2.5 ppm), and the aromatic proton.

-

Integration: The area under each peak corresponds to the number of protons it represents.

-

Multiplicity: Splitting patterns (singlet, doublet, etc.) reveal adjacent, non-equivalent protons.

-

Caption: Standard workflow for structural verification via NMR spectroscopy.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 5-Bromo-4-methyl-2-(methylthio)pyrimidine is not widely available, the safety precautions for its close analogs provide an authoritative guide.

-

Hazard Classification: Based on analogs, this compound should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[11][12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][12][13] Avoid contact with skin and eyes.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][12]

Conclusion

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a promising heterocyclic building block. While direct physical data remains to be fully published, a robust, predictive understanding can be constructed through the comparative analysis of its structural analogs. The experimental protocols detailed in this guide provide the necessary framework for researchers to perform their own characterization, ensuring data integrity and advancing the scientific understanding of this compound. This approach, grounded in the principles of analogy and empirical validation, is central to progress in chemical synthesis and drug development.

References

-

PubChem. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid. [Link]

-

LookChem. Cas 59549-51-8, 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE. [Link]

-

PubChem. 5-Bromo-4-methyl-2-(methylthio)pyrimidine. [Link]

-

Amerigo Scientific. 5-Bromo-4-methyl-2-(methylthio)pyrimidine. [Link]

-

PubChem. 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. 5-Bromo-4-methyl-2-(methylthio)pyrimidine - Amerigo Scientific [amerigoscientific.com]

- 2. 5-溴-2-(甲巯基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-4-methyl-2-(methylthio)pyrimidine | C6H7BrN2S | CID 58001708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Navigating the Chemical Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Bromo-4-methyl-2-(methylthio)pyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several approved drugs. The presence of a bromine atom, a methyl group, and a methylthio group at specific positions on the pyrimidine ring offers versatile handles for synthetic modifications, making it a valuable intermediate in medicinal chemistry and drug discovery. Its structural similarity to other biologically active pyrimidines suggests its potential use in the development of novel therapeutics.

However, the same structural features that make this compound synthetically attractive also necessitate a thorough understanding of its potential hazards. This guide provides a detailed analysis of its safety profile, drawing upon data from structurally related molecules to offer a robust framework for risk assessment and mitigation.

Hazard Identification and Classification

Key Structural Analogues Analyzed:

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

5-Bromo-4-methylpyrimidine

-

5-Bromo-2-(methylthio)pyrimidine

Based on the hazard classifications of these related compounds, 5-Bromo-4-methyl-2-(methylthio)pyrimidine is anticipated to possess the following hazards:

| Hazard Class | Anticipated Classification | GHS Pictograms |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 1B/2: Causes severe skin burns and eye damage or Causes skin irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 1/2: Causes serious eye damage or Causes serious eye irritation | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage. (Worst-case based on analogues)

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling 5-Bromo-4-methyl-2-(methylthio)pyrimidine. The following engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[1][3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[3]

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Safe Handling and Experimental Protocols

Adherence to standardized laboratory procedures is critical for mitigating the risks associated with 5-Bromo-4-methyl-2-(methylthio)pyrimidine.

General Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[2][3]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]

-

Ventilation: Ensure adequate ventilation at all times.[2]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.

-

Dispensing: Carefully transfer the required amount of 5-Bromo-4-methyl-2-(methylthio)pyrimidine from the stock bottle to the weigh boat.

-

Transfer: Gently add the weighed solid to the solvent in the designated container.

-

Dissolution: Seal the container and agitate as needed to dissolve the solid.

-

Decontamination: Wipe down the spatula and weigh boat with a suitable solvent-dampened cloth before removing them from the fume hood. Dispose of the cloth and weigh boat as hazardous waste.

-

Final Steps: Close the fume hood sash and wash hands thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Incident | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Spill Response

-

Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.

-

Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[2] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2]

Logical Frameworks for Safety

Visualizing safety protocols and hazard relationships can enhance understanding and compliance.

Caption: Interrelationship of hazards, mitigation strategies, and emergency responses.

Conclusion

While 5-Bromo-4-methyl-2-(methylthio)pyrimidine is a valuable compound for chemical synthesis and drug discovery, its potential hazards necessitate careful handling and a robust safety culture. By understanding its anticipated toxicological profile based on structural analogues and implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.

References

-

PubChem. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Cas 59549-51-8, 5-BROMO-2-CHLORO-4-(METHYLTHIO)PYRIMIDINE. [Link]

-

PubChem. (n.d.). 5-Bromo-4-methyl-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid, 5g, Each. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document synthesizes information from structurally related compounds, predictive methodologies, and established experimental protocols to offer a robust framework for its use in a research setting.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of many biologically active molecules, including antiviral and anticancer agents.[1] The compound 5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS No. 1294446-69-7) is a substituted pyrimidine with potential as a versatile intermediate in the synthesis of novel therapeutic agents. Understanding its solubility is paramount for its effective application in drug design, synthesis, and biological screening.

Physicochemical Properties of 5-Bromo-4-methyl-2-(methylthio)pyrimidine

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1294446-69-7 | , |

| Molecular Formula | C₆H₇BrN₂S | |

| Molecular Weight | 219.1 g/mol | |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

Solubility Profile: An Evidence-Based Estimation

The carboxylic acid derivative is reported to have very low aqueous solubility.[2] Given that the carboxylic acid group can participate in hydrogen bonding, its removal to form 5-Bromo-4-methyl-2-(methylthio)pyrimidine would likely result in even lower aqueous solubility.

Conversely, pyrimidine derivatives often exhibit good solubility in polar aprotic solvents. The related carboxylic acid shows good solubility in dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[2] It is therefore highly probable that 5-Bromo-4-methyl-2-(methylthio)pyrimidine is also soluble in these and other similar organic solvents.

Predicted Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous | Very Low | Based on the low solubility of the more polar carboxylic acid analog. |

| Polar Aprotic (e.g., DMSO, DMF) | Soluble to Highly Soluble | Common for pyrimidine derivatives and observed in the carboxylic acid analog. |

| Alcohols (e.g., Ethanol, Methanol) | Sparingly Soluble to Soluble | General trend for small organic molecules. |

| Non-polar (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The polarity of the pyrimidine ring is unlikely to favor non-polar solvents. |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, direct experimental determination is necessary. The following are standard protocols for assessing the thermodynamic and kinetic solubility of a compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 5-Bromo-4-methyl-2-(methylthio)pyrimidine to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 5-Bromo-4-methyl-2-(methylthio)pyrimidine in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

Incubation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a plate reader.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Applications in Drug Development

The solubility of 5-Bromo-4-methyl-2-(methylthio)pyrimidine is a critical parameter that influences its utility as a building block in medicinal chemistry. Poor aqueous solubility can hinder the development of oral drug candidates, while good solubility in organic solvents facilitates its use in synthetic reactions. As a versatile intermediate, this compound can be employed in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[1]

Conclusion

While direct quantitative solubility data for 5-Bromo-4-methyl-2-(methylthio)pyrimidine remains to be published, a comprehensive understanding of its likely solubility profile can be inferred from its physicochemical properties and the behavior of structurally similar compounds. It is predicted to have low aqueous solubility and good solubility in polar aprotic solvents like DMSO and DMF. For definitive data, the experimental protocols outlined in this guide provide a clear path for researchers to determine its thermodynamic and kinetic solubility. This information is crucial for the effective use of this promising pyrimidine derivative in research and drug development.

References

-

5-Bromo-4-methyl-2-(methylthio)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

Sources

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of life itself, forming the backbone of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a highly privileged scaffold in medicinal chemistry and drug discovery.[3][4] The structural versatility of the pyrimidine nucleus, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological targets, leading to a vast spectrum of pharmacological activities.[5][6] This guide provides a comprehensive technical overview of the principal biological activities of pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for professionals engaged in the discovery and development of novel therapeutics.

The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry

Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[7] This arrangement confers unique electronic properties, enabling the pyrimidine ring to act as both a hydrogen bond donor and acceptor, facilitating interactions with a multitude of biological targets such as enzymes and receptors.[3][5] Its presence in essential biomolecules like thymine, cytosine, and uracil underscores its fundamental role in cellular processes, making pyrimidine derivatives readily recognized and processed by biological systems.[1] This inherent biocompatibility, coupled with synthetic tractability, has established the pyrimidine scaffold as an "elite" leitmotif in the design of new therapeutic agents.[3]

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine derivatives represent one of the most successful classes of anticancer agents, primarily by interfering with nucleic acid synthesis and cellular signaling pathways crucial for tumor growth and proliferation.[8][9]

Mechanism of Action: Antimetabolites and Kinase Inhibition

The anticancer mechanisms of pyrimidine derivatives are broadly categorized into two main strategies:

-

Antimetabolites: These derivatives, often nucleoside analogs, mimic endogenous pyrimidines and disrupt the synthesis of DNA and RNA. By incorporating into the growing nucleic acid chain or by inhibiting essential enzymes in the nucleotide synthesis pathway, they trigger cell cycle arrest and apoptosis.[9] A classic example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, leading to a depletion of thymidine, a critical component of DNA.

-

Kinase Inhibitors: Many pyrimidine-based drugs are designed to target protein kinases, enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and metastasis.[4] The pyrimidine scaffold is adept at fitting into the ATP-binding pocket of kinases. For instance, several derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers like non-small cell lung cancer.[10][11] By blocking EGFR, these compounds shut down downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, thereby inhibiting tumor progression.[12]

Key Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a critical target for pyrimidine-based anticancer agents. The process is initiated by ligand binding, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activates downstream pathways that promote cell proliferation and survival. Pyrimidine inhibitors competitively bind to the ATP-binding site in the EGFR kinase domain, preventing this cascade.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The causality behind selecting the MTT assay lies in its ability to quantify metabolic activity, which is a reliable indicator of cell viability. Only live cells possess active mitochondrial dehydrogenases that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. This conversion provides a colorimetric readout directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic efficacy (IC50 value).

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[13]

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[5][13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][13]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrimidine scaffold is integral to numerous antimicrobial agents.[7][14] Modifications to the pyrimidine ring have yielded compounds with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][16]

Mechanism of Action: Enzyme Inhibition and Disruption of Cellular Processes

Pyrimidine derivatives exert their antimicrobial effects through several mechanisms:

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids. Pyrimidine-based drugs like Trimethoprim selectively inhibit bacterial DHFR, leading to bacteriostasis.[16]

-

Disruption of DNA Gyrase: Some pyrimidine derivatives can target bacterial DNA gyrase, an enzyme responsible for DNA supercoiling during replication, leading to a bactericidal effect.[16]

-

Cell Wall Synthesis Inhibition: Certain compounds interfere with the biosynthesis of the bacterial cell wall, compromising its structural integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent. The rationale is to identify the lowest concentration of a drug that prevents the visible in-vitro growth of a microorganism. This quantitative measure is critical for assessing the potency of a new antimicrobial compound.

Methodology:

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[10][17]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[10]

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[10][18]

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[17] This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: MIC Values

| Test Organism | Strain ID | Pyrimidine Derivative A (µg/mL) | Pyrimidine Derivative B (µg/mL) | Ciprofloxacin (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 4 | 8 | 1 |

| Escherichia coli | ATCC 25922 | 8 | 16 | 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | 32 | >64 | 2 |

| Candida albicans | ATCC 90028 | 16 | 32 | N/A |

Antiviral Activity: Nucleoside Analogs and Beyond

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[19] By mimicking natural nucleosides, they deceive viral polymerases, leading to the termination of viral DNA or RNA replication.[20][21]

Mechanism of Action: Chain Termination

The primary mechanism involves a multi-step intracellular activation process:

-

Cellular Uptake: The nucleoside analog enters the host cell.

-

Phosphorylation: Host or viral kinases phosphorylate the analog to its active triphosphate form.[22]

-

Incorporation and Termination: The viral polymerase recognizes the triphosphate analog as a natural substrate and incorporates it into the growing viral nucleic acid chain. Because these analogs typically lack the 3'-hydroxyl group necessary for the next phosphodiester bond, the chain elongation is terminated.[21]

Famous examples include Zidovudine (AZT) for HIV and Acyclovir for herpes simplex virus.[19]

Caption: Mechanism of action for pyrimidine nucleoside antiviral agents.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay that quantifies the ability of a compound to inhibit viral infection and replication. The rationale is that infectious virus particles create localized areas of cell death or infection (plaques) in a cell monolayer. An effective antiviral will reduce the number of these plaques in a dose-dependent manner.

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well or 12-well plates.[3]

-

Virus and Compound Incubation: Prepare serial dilutions of the pyrimidine derivative. Mix each dilution with a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU).[14]

-

Infection: Remove the growth medium from the cell monolayer and add the virus-compound mixtures. Incubate for 1-2 hours to allow for viral adsorption.[4]

-

Overlay Application: After incubation, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the test compound. This overlay restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.[3]

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible in the virus control wells.[3]

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). The plaques will appear as clear zones against a stained cell monolayer. Count the number of plaques in each well.[3]

-

Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the virus control and determine the IC50 value.

Anti-inflammatory and Other CNS Activities

Pyrimidine derivatives also exhibit significant anti-inflammatory and central nervous system (CNS) activities.[7][22]

Anti-inflammatory Mechanism: COX Inhibition

A primary mechanism for the anti-inflammatory action of some pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[22][23] COX-2 is upregulated at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[24] By inhibiting COX-2, these compounds reduce the production of inflammatory prostaglandins.[8]

Caption: Inhibition of the COX-2 inflammatory pathway by pyrimidine derivatives.

CNS Activity

The pyrimidine ring is a component of various CNS-active agents, including antipsychotics and anticonvulsants.[5][7] For instance, the simple pyrimidine derivative Mezilamine has been classified as an antipsychotic agent.[7] The diverse substitutions possible on the pyrimidine scaffold allow for the modulation of various CNS receptors and channels, making it a promising area for future drug development.

Conclusion and Future Perspectives

The pyrimidine scaffold is a testament to the power of a privileged structure in drug discovery. Its fundamental role in biology provides an evolutionary head start, while its chemical tractability allows for extensive exploration of chemical space.[3] From life-saving anticancer and antiviral drugs to essential antimicrobials, pyrimidine derivatives have made an indelible mark on modern medicine.[5][13] The ongoing research into novel derivatives continues to uncover new therapeutic potentials, targeting an ever-expanding range of diseases.[10] As our understanding of disease biology deepens, the rational design of next-generation pyrimidine-based agents, guided by detailed structure-activity relationships and mechanistic insights, will undoubtedly lead to the development of more selective, potent, and safer therapies to address unmet medical needs.

References

- El-Sayed, N. A. E. F. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

-

Natarajan, A., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

-

Kumar, S. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Preprints.org.

-

Rani, P., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

-

Nadar, S. P., & Khan, T. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. [Link]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).

-

Pyrimidine scaffold: Significance and symbolism. (2025). Wisdom Library. [Link]

- Antibacterial activity of pyrimidine derivatives. (n.d.).

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.com. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

- Recent Advances in Pyrimidine-Based Drugs. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). OUCI.

-

Natarajan, A., et al. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

-

Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube. [Link]

- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

-

A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. [Link]

-

The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]

-

A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PubMed Central. [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (n.d.). PubMed Central. [Link]

-

Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. (2024). Taylor & Francis Online. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. [Link]

- Synthesis, Characterization and Anti-inflammatory Activity of New Pyrimidines. (2025).

-

Cyclooxygenase-2. (n.d.). Wikipedia. [Link]

Sources

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bioagilytix.com [bioagilytix.com]

- 15. protocols.io [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. ddd.uab.cat [ddd.uab.cat]

- 21. researchgate.net [researchgate.net]

- 22. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-4-methyl-2-(methylthio)pyrimidine: A Versatile Building Block in Modern Synthesis

Introduction